molecular formula C23H23FN4O2S B11257271 4-butoxy-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

4-butoxy-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B11257271
M. Wt: 438.5 g/mol
InChI Key: NIIBJEAFVBXVFV-UHFFFAOYSA-N
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Description

4-BUTOXY-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a butoxy group, a fluorophenyl group, and a triazolothiazole moiety, makes this compound a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTOXY-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the triazolothiazole core: This step involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic or basic conditions.

    Introduction of the fluorophenyl group: This can be achieved through a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound.

    Attachment of the butoxy group: This step involves the alkylation of the intermediate compound with butyl bromide or butyl chloride in the presence of a base.

    Formation of the final benzamide structure: This is typically done through an amide coupling reaction using benzoyl chloride and the appropriate amine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-BUTOXY-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-BUTOXY-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-BUTOXY-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolothiazole moiety is known to bind to various biological targets, potentially inhibiting their activity. This can lead to downstream effects on cellular pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-BUTOXY-N-{2-[2-(3-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE
  • 4-BUTOXY-N-{2-[2-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE

Uniqueness

The presence of the fluorophenyl group in 4-BUTOXY-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets compared to its analogs with different substituents.

Properties

Molecular Formula

C23H23FN4O2S

Molecular Weight

438.5 g/mol

IUPAC Name

4-butoxy-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide

InChI

InChI=1S/C23H23FN4O2S/c1-2-3-13-30-20-9-7-16(8-10-20)22(29)25-12-11-19-15-31-23-26-21(27-28(19)23)17-5-4-6-18(24)14-17/h4-10,14-15H,2-3,11-13H2,1H3,(H,25,29)

InChI Key

NIIBJEAFVBXVFV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F

Origin of Product

United States

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